1-Piperazinecarboxamide, 4-(3-chlorophenyl)-N-methyl-N-((methylamino)carbonyl)-
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Overview
Description
1-Piperazinecarboxamide, 4-(3-chlorophenyl)-N-methyl-N-((methylamino)carbonyl)- is a chemical compound with a complex structure that includes a piperazine ring, a chlorophenyl group, and a methylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(3-chlorophenyl)-N-methyl-N-((methylamino)carbonyl)- typically involves the reaction of 4-(3-chlorophenyl)piperazine with N-methyl-N-((methylamino)carbonyl) chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-(3-chlorophenyl)-N-methyl-N-((methylamino)carbonyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinecarboxamide, 4-(3-chlorophenyl)-N-methyl-N-((methylamino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-(3-chlorophenyl)-N-methyl-N-((methylamino)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-1-piperazinecarboxamide
- N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide
- 4-benzyl-N-(3-chlorophenyl)-1-piperazinecarboxamide
Uniqueness
1-Piperazinecarboxamide, 4-(3-chlorophenyl)-N-methyl-N-((methylamino)carbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80712-14-7 |
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Molecular Formula |
C14H19ClN4O2 |
Molecular Weight |
310.78 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-methyl-N-(methylcarbamoyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H19ClN4O2/c1-16-13(20)17(2)14(21)19-8-6-18(7-9-19)12-5-3-4-11(15)10-12/h3-5,10H,6-9H2,1-2H3,(H,16,20) |
InChI Key |
TUSMKWBGCXMYPT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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